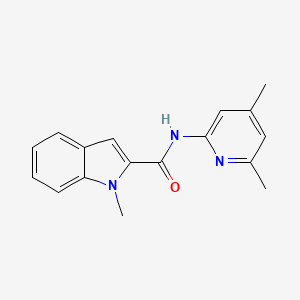
(R)-tert-Butyl (1-oxo-1-(2-(pyridin-2-yl)hydrazinyl)propan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tert-Butyl (1-oxo-1-(2-(pyridin-2-yl)hydrazinyl)propan-2-yl)carbamate is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a tert-butyl carbamate group, a pyridinyl hydrazine moiety, and a propanone backbone, making it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (1-oxo-1-(2-(pyridin-2-yl)hydrazinyl)propan-2-yl)carbamate typically involves the following steps:
Formation of the Hydrazine Intermediate: The initial step involves the reaction of pyridine-2-carboxylic acid with hydrazine hydrate to form pyridin-2-yl hydrazine.
Coupling with Propanone: The pyridin-2-yl hydrazine is then reacted with an appropriate propanone derivative under acidic or basic conditions to form the hydrazone intermediate.
Carbamate Formation: The final step involves the reaction of the hydrazone intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine to yield ®-tert-Butyl (1-oxo-1-(2-(pyridin-2-yl)hydrazinyl)propan-2-yl)carbamate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl (1-oxo-1-(2-(pyridin-2-yl)hydrazinyl)propan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Reduced hydrazine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
®-tert-Butyl (1-oxo-1-(2-(pyridin-2-yl)hydrazinyl)propan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its hydrazine and pyridinyl functionalities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ®-tert-Butyl (1-oxo-1-(2-(pyridin-2-yl)hydrazinyl)propan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridinyl hydrazine moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of target proteins. The carbamate group can also undergo hydrolysis, releasing active intermediates that modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (1-oxo-1-(2-(pyridin-2-yl)hydrazinyl)propan-2-yl)carbamate: Similar structure but without the ®-configuration.
tert-Butyl (1-oxo-1-(2-(pyridin-3-yl)hydrazinyl)propan-2-yl)carbamate: Pyridinyl group at a different position.
tert-Butyl (1-oxo-1-(2-(pyridin-4-yl)hydrazinyl)propan-2-yl)carbamate: Pyridinyl group at another different position.
Uniqueness
®-tert-Butyl (1-oxo-1-(2-(pyridin-2-yl)hydrazinyl)propan-2-yl)carbamate is unique due to its specific ®-configuration, which can influence its binding affinity and selectivity towards molecular targets. This stereochemistry can result in distinct biological activities compared to its racemic or other positional isomers.
Properties
CAS No. |
915375-27-8 |
|---|---|
Molecular Formula |
C13H20N4O3 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-1-oxo-1-(2-pyridin-2-ylhydrazinyl)propan-2-yl]carbamate |
InChI |
InChI=1S/C13H20N4O3/c1-9(15-12(19)20-13(2,3)4)11(18)17-16-10-7-5-6-8-14-10/h5-9H,1-4H3,(H,14,16)(H,15,19)(H,17,18)/t9-/m1/s1 |
InChI Key |
JWMMKCNHXSBARG-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](C(=O)NNC1=CC=CC=N1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)NNC1=CC=CC=N1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


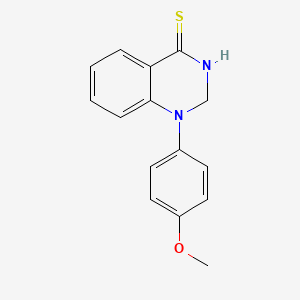
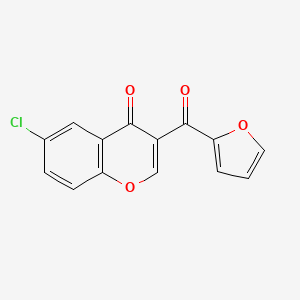
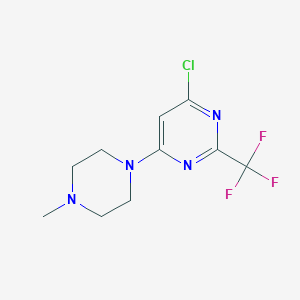

![3-Methyl-4-phenoxy-1H-pyrazolo[3,4-B]quinoline](/img/structure/B11848077.png)
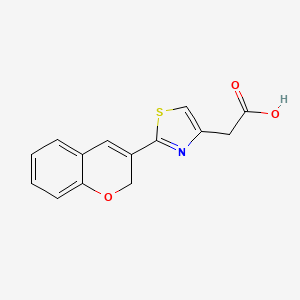

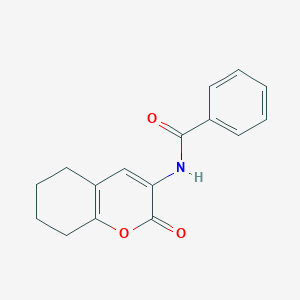
![7-Bromo-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine](/img/structure/B11848104.png)
![1-(5-Nitrobenzo[d]thiazol-2-yl)piperidin-3-ol](/img/structure/B11848107.png)
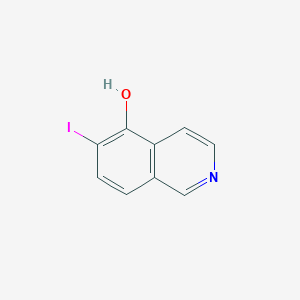
![Glycine, N-(1,3-dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)-](/img/structure/B11848119.png)
